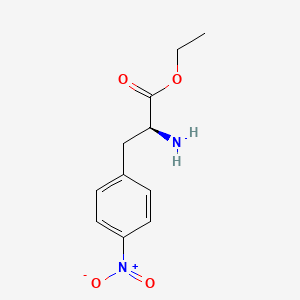
Ethyl 4-nitro-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-nitro-L-phenylalanine is an organic compound classified as an amino acid derivative. It is characterized by the presence of an ethyl ester group and a nitro group attached to the phenylalanine backbone.
Mecanismo De Acción
Target of Action
Ethyl 4-nitro-L-phenylalanine is a derivative of the amino acid phenylalanine Phenylalanine and its derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that phenylalanine and its derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or acting as antagonists for certain receptors . The nitro group in this compound could potentially enhance these interactions due to its electron-withdrawing properties.
Biochemical Pathways
For instance, they can inhibit the activity of certain enzymes, affect the function of various receptors, and even act as precursors for the synthesis of other biologically active compounds .
Result of Action
Some phenylalanine derivatives have been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities . These effects are likely the result of their interactions with various biological targets and their involvement in different biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-nitro-L-phenylalanine typically involves the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine, followed by esterification to form the ethyl ester derivative . The nitration process is carried out using a nitrating agent such as nitric acid, while the esterification is achieved through Fischer esterification using ethanol and an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-nitro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed:
Reduction: 4-amino-L-phenylalanine.
Substitution: 4-nitro-L-phenylalanine.
Aplicaciones Científicas De Investigación
Ethyl 4-nitro-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Comparación Con Compuestos Similares
Ethyl 4-nitro-L-phenylalanine can be compared with other similar compounds, such as:
4-nitro-L-phenylalanine: Lacks the ethyl ester group, making it less lipophilic.
Ethyl 4-amino-L-phenylalanine:
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIKYBDDYIQCEB-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














